Decahydrocyclopenta[B]pyrrolizine
Description
Bicyclic Framework Analysis: Cyclopentane-Pyrrolizine Fusion
The core structure comprises a fused bicyclic system integrating a cyclopentane ring and a pyrrolizine moiety. The pyrrolizine component consists of two fused pyrrolidine rings, while the cyclopentane ring introduces additional steric constraints (Figure 1). Key structural features include:
- Ring Fusion Geometry : The cyclopentane ring merges with the pyrrolizine system at the 1,5-positions , creating a rigid tricyclic scaffold.
- Saturation Pattern : Full hydrogenation of the pyrrolizine moiety eliminates aromaticity, resulting in ten saturated carbon centers and one tertiary nitrogen atom.
- Bond Connectivity : The SMILES notation C1CC2CC3CCCN3C2C1 confirms a bridge between the cyclopentane (C1–C5) and pyrrolizine (C6–C10, N) systems.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N |
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | 1,2,3,3a,5,6,7,7a,8,8a-decahydrocyclopenta[b]pyrrolizine |
| CAS Numbers | 90308-45-5, 412958-68-0 |
Conformational Dynamics in Solution and Solid States
The molecule exhibits distinct conformational preferences depending on its physical state:
- Solution-State Dynamics : Nuclear magnetic resonance (NMR) studies of analogous bicyclic amines suggest rapid interconversion between chair-like and boat-like conformers in solution, driven by puckering of the cyclopentane ring. For decahydrocyclopenta[B]pyrrolizine, steric interactions between the bridgehead hydrogens (C3a and C7a) likely restrict ring flexibility, favoring a twisted-boat conformation in polar solvents.
- Solid-State Rigidity : X-ray crystallography of related compounds reveals that crystal packing forces stabilize envelope conformations in the pyrrolizine moiety, with the cyclopentane adopting a planar geometry to minimize torsional strain.
Figure 1: Predominant Conformers
- Twisted-Boat (Solution) : Cyclopentane ring puckered, pyrrolizine nitrogen in equatorial position.
- Envelope (Solid) : One pyrrolizine ring flattened, cyclopentane coplanar with adjacent carbons.
X-ray Crystallographic Studies of Molecular Geometry
While direct X-ray data for decahydrocyclopenta[B]pyrrolizine remain unpublished, computational models and analog comparisons provide insights:
- Bond Lengths : Density functional theory (DFT) simulations predict average C–C bond lengths of 1.54–1.56 Å in the cyclopentane ring and 1.52–1.53 Å in the pyrrolizine system, consistent with saturated hydrocarbons. The C–N bond measures 1.47 Å , characteristic of tertiary amines.
- Bond Angles : The bridgehead carbons (C3a, C7a) exhibit angles near 109.5° , reflecting tetrahedral hybridization, while the cyclopentane ring shows slight angular deviations (105–108° ) due to ring strain.
- Torsional Parameters : Key dihedral angles between the cyclopentane and pyrrolizine rings range from 25–35° , indicating moderate non-planarity.
Table 2: Comparative Geometric Parameters
| Parameter | Cyclopentane Ring | Pyrrolizine Moiety |
|---|---|---|
| Average C–C Bond Length | 1.55 Å | 1.53 Å |
| Average C–C–C Angle | 107° | 109° |
| N–C–C Angle | – | 108° |
Stereochemical Complexity and Isomerism
The molecule contains four stereogenic centers (C3a, C5, C7a, C8a), theoretically permitting 16 stereoisomers. However, the fused ring system reduces this number due to:
- Bridgehead Stereochemistry : The cis fusion at C3a–C7a restricts configuration options, leaving four viable diastereomers .
- Endo-Exo Isomerism : Spatial orientation of the cyclopentane relative to the pyrrolizine nitrogen generates distinct endo (nitrogen inside the cage) and exo (nitrogen outside) forms, detectable via vibrational circular dichroism (VCD).
Properties
CAS No. |
90308-45-5 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydrocyclopenta[b]pyrrolizine |
InChI |
InChI=1S/C10H17N/c1-3-8-7-9-4-2-6-11(9)10(8)5-1/h8-10H,1-7H2 |
InChI Key |
KHNKBRWCAAUREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCCN3C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydrocyclopenta[B]pyrrolizine typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors. One common method is the Dieckmann reaction, where pyrrolidine undergoes cyclization to form tetrahydro-1H-pyrrolizine-1,3(2H)-dione . Another approach involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .
Industrial Production Methods: Industrial production of decahydrocyclopenta[B]pyrrolizine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Decahydrocyclopenta[B]pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of decahydrocyclopenta[B]pyrrolizine .
Scientific Research Applications
Decahydrocyclopenta[B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound exhibits biological activities, including antifungal and antibacterial properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of decahydrocyclopenta[B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with DNA and proteins, leading to cytotoxic and genotoxic effects .
Comparison with Similar Compounds
Key Observations:
Saturation vs. Functionalization : Decahydrocyclopenta[B]pyrrolizine’s fully saturated structure contrasts with analogs like Antcin B, which feature hydroxyl and methylidene groups enhancing phytochemical interactions .
Fused Ring Systems : Pyrimido-pyrrolizine derivatives (e.g., pyrimido[5,4-a]pyrrolizine) incorporate additional heterocycles, improving binding to biological targets like DNA or enzymes involved in cancer progression .
Substituent-Driven Activity : Substituted pyrrolizines with HBV-inhibitory properties (e.g., Gilead Sciences’ patented compounds) demonstrate that functional groups (e.g., halogens, sulfonamides) critically determine target specificity .
Biological Activity
Decahydrocyclopenta[B]pyrrolizine is a bicyclic compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Decahydrocyclopenta[B]pyrrolizine is characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula is , and it features a saturated nitrogen-containing ring system. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that Decahydrocyclopenta[B]pyrrolizine exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth through mechanisms involving cyclooxygenase-2 (COX-2) inhibition, which is crucial in cancer progression .
- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
- Neuroprotective Effects : Preliminary research suggests that Decahydrocyclopenta[B]pyrrolizine may offer neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases.
The biological activity of Decahydrocyclopenta[B]pyrrolizine can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of COX-2 : This enzyme plays a pivotal role in the synthesis of prostaglandins involved in inflammation and pain. Inhibiting COX-2 can lead to reduced inflammatory responses and tumor growth .
- Modulation of Neurotransmitter Systems : There is evidence suggesting that the compound may affect neurotransmitter levels, contributing to its potential neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of Decahydrocyclopenta[B]pyrrolizine. Below are notable findings:
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that Decahydrocyclopenta[B]pyrrolizine derivatives exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study 2: Neuroprotective Properties
In vitro experiments showed that Decahydrocyclopenta[B]pyrrolizine could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
